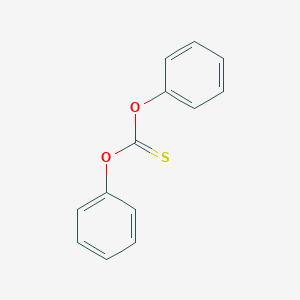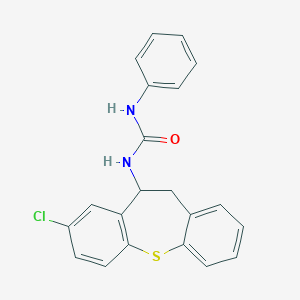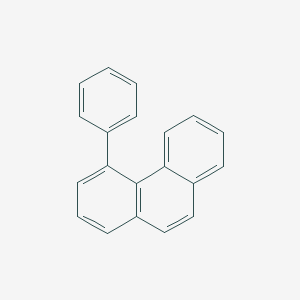
4-Phenylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene ring system with a phenyl group attached to it. It is widely used in various scientific research applications due to its unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of 4-Phenylphenanthrene is not well understood. However, it is believed to interact with DNA and other biomolecules through intercalation, hydrogen bonding, and π-π stacking interactions. It can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Phenylphenanthrene are dependent on the dose and exposure duration. At low doses, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. At high doses, it can cause cell death and organ toxicity. It has also been shown to induce oxidative stress and inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phenylphenanthrene in lab experiments is its availability and low cost. It is also a well-characterized compound with known physical and chemical properties. However, its low solubility in water and organic solvents can limit its use in certain experiments. Additionally, its toxicity and potential for DNA damage must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Phenylphenanthrene. One area of interest is the development of new synthetic methods for the production of derivatives with improved solubility and bioactivity. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its environmental fate and toxicity can provide valuable insights into the impact of 4-Phenylphenanthrenes on human health and the environment.
Synthesemethoden
The synthesis of 4-Phenylphenanthrene involves the condensation reaction of phenylacetylene and 1,2-dibromobenzene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a series of elimination and coupling steps to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Phenylphenanthrene has been extensively used in various scientific research applications. It is used as a fluorescent probe for the detection of DNA damage and repair, as it can intercalate into the DNA helix and emit fluorescence upon excitation. It is also used as a model compound for the study of 4-Phenylphenanthrene metabolism and toxicity, as it represents a common structural motif found in many environmental pollutants. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
4325-78-4 |
|---|---|
Produktname |
4-Phenylphenanthrene |
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
4-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-10-17-14-13-16-9-4-5-11-18(16)20(17)19/h1-14H |
InChI-Schlüssel |
LNKYQOVOBUHJOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
4325-78-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
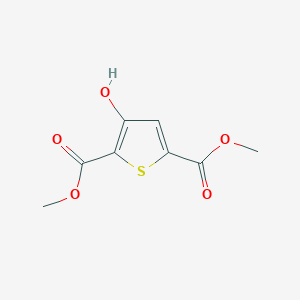
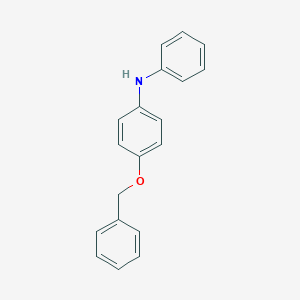
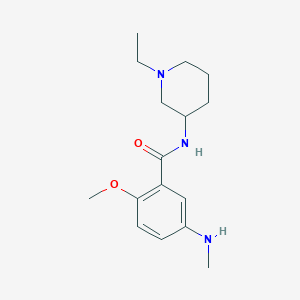
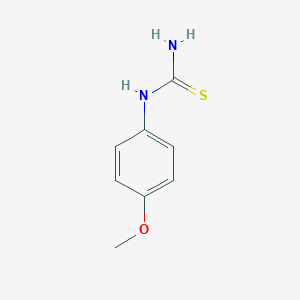
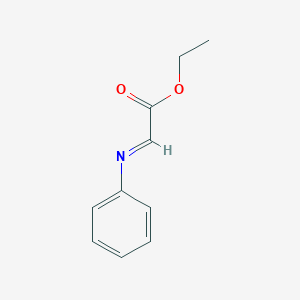
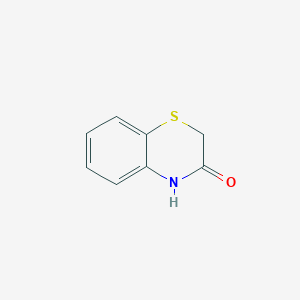
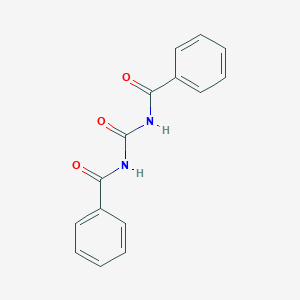
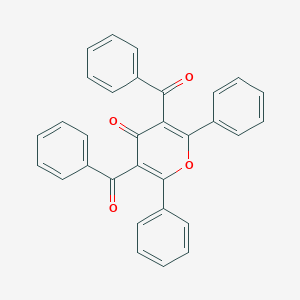
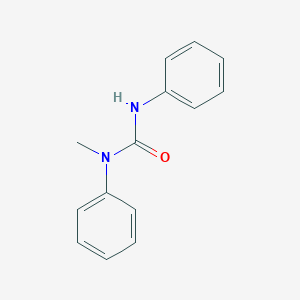
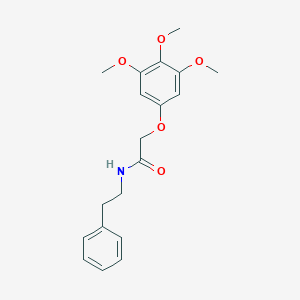
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
